(R)-1-(2-Chlorophenyl)ethane-1,2-diol
Overview
Description
®-1-(2-Chlorophenyl)ethane-1,2-diol is an organic compound characterized by the presence of a chlorinated phenyl group attached to an ethane backbone with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(2-Chlorophenyl)ethane-1,2-diol typically involves the reduction of ®-2-chlorostyrene oxide. This reduction can be achieved using various reducing agents such as lithium aluminum hydride or sodium borohydride under controlled conditions to yield the desired diol.
Industrial Production Methods: In an industrial setting, the production of ®-1-(2-Chlorophenyl)ethane-1,2-diol may involve the use of catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon to facilitate the reduction of ®-2-chlorostyrene oxide in the presence of hydrogen gas.
Types of Reactions:
Oxidation: ®-1-(2-Chlorophenyl)ethane-1,2-diol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form alcohols or other reduced derivatives using agents like lithium aluminum hydride.
Substitution: The hydroxyl groups in ®-1-(2-Chlorophenyl)ethane-1,2-diol can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed:
Oxidation: Formation of ®-1-(2-Chlorophenyl)ethanone.
Reduction: Formation of ®-1-(2-Chlorophenyl)ethanol.
Substitution: Formation of ®-1-(2-Chlorophenyl)ethyl chloride.
Scientific Research Applications
®-1-(2-Chlorophenyl)ethane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ®-1-(2-Chlorophenyl)ethane-1,2-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that are involved in various biochemical pathways. The compound’s hydroxyl groups play a crucial role in its reactivity and binding affinity to these targets, facilitating its biological activity.
Comparison with Similar Compounds
- ®-1-(2-Bromophenyl)ethane-1,2-diol
- ®-1-(2-Fluorophenyl)ethane-1,2-diol
- ®-1-(2-Methylphenyl)ethane-1,2-diol
Comparison: ®-1-(2-Chlorophenyl)ethane-1,2-diol is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with biological targets compared to its brominated, fluorinated, or methylated analogs.
Properties
IUPAC Name |
(1R)-1-(2-chlorophenyl)ethane-1,2-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOPULMDEZVJGI-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](CO)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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